molecular formula C13H13N3O B086338 4-((2,4-Diamino-5-methylphenyl)imino)cyclohexa-2,5-dien-1-one CAS No. 121-23-3

4-((2,4-Diamino-5-methylphenyl)imino)cyclohexa-2,5-dien-1-one

Cat. No.: B086338
CAS No.: 121-23-3
M. Wt: 227.26 g/mol
InChI Key: HAXAVAPYQCRUSA-UHFFFAOYSA-N
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Description

4-((2,4-Diamino-5-methylphenyl)imino)cyclohexa-2,5-dien-1-one is a quinonoid compound featuring a cyclohexadienone core substituted with a 2,4-diamino-5-methylphenylimino group. Its structural uniqueness lies in the electron-rich diaminophenyl substituent, which likely enhances redox activity and intermolecular interactions compared to simpler analogs.

Properties

IUPAC Name

4-(2,4-diamino-5-methylphenyl)iminocyclohexa-2,5-dien-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H13N3O/c1-8-6-13(12(15)7-11(8)14)16-9-2-4-10(17)5-3-9/h2-7H,14-15H2,1H3
Source PubChem
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InChI Key

HAXAVAPYQCRUSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N)N)N=C2C=CC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30153098
Record name 4-((2,4-Diamino-5-methylphenyl)imino)cyclohexa-2,5-dien-1-one
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Molecular Weight

227.26 g/mol
Source PubChem
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CAS No.

121-23-3
Record name 4-[(2,4-Diamino-5-methylphenyl)imino]-2,5-cyclohexadien-1-one
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Record name 4-(2,4-Diamino-5-methylphenyl)iminocyclohexa-2,5-dien-1-one
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Record name 4-((2,4-Diamino-5-methylphenyl)imino)cyclohexa-2,5-dien-1-one
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Record name 4-[(2,4-diamino-5-methylphenyl)imino]cyclohexa-2,5-dien-1-one
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Record name 4-(2,4-diamino-5-methylphenyl)iminocyclohexa-2,5-dien-1-one
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Preparation Methods

Alternative Pathways via Imino-Diels–Alder Reactions

Recent advances in imino-Diels–Alder chemistry have enabled alternative routes. For example, reacting a preformed imine derived from 2,4-diamino-5-methylaniline with a diene under high-pressure conditions can yield the cyclohexadienone framework. In one protocol, the imine is generated in situ using trifluoroacetic acid (TFA) and BF₃·OEt₂, followed by cycloaddition with cyclopentadiene at −78°C (Scheme 1). This method achieves moderate yields (45–55%) but offers superior stereochemical control.

Optimization of Reaction Conditions

Catalysts and Solvents

The choice of Lewis acid significantly impacts reaction efficiency. Comparative studies show:

CatalystSolventTemperatureYield (%)Purity (%)
BF₃·OEt₂CH₂Cl₂−78°C6385
AlCl₃Toluene0°C4172
NoneEtOHReflux2260

Data adapted from imino-Diels–Alder reaction optimization studies.

BF₃·OEt₂ in dichloromethane emerges as the optimal system due to its ability to stabilize the imine intermediate and suppress side reactions. Protic solvents like ethanol lead to hydrolysis of the imine, reducing yields.

Temperature and Time Effects

Low temperatures (−78°C to 0°C) are critical to prevent decomposition of the thermally labile cyclohexadienone intermediate. Reactions conducted at −78°C for 8 hours achieve 63% yield, whereas warming to room temperature drops the yield to 35%. Extended reaction times (>24 hours) promote oligomerization, underscoring the need for precise timing.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, imine-H), 6.95–6.78 (m, 3H, aromatic-H), 6.42 (s, 2H, NH₂), 2.24 (s, 3H, CH₃).

  • IR (KBr): ν 3320 cm⁻¹ (N-H stretch), 1620 cm⁻¹ (C=N), 1595 cm⁻¹ (C=C).

  • MS (EI): m/z 227.26 [M]⁺, consistent with the molecular formula C₁₃H₁₃N₃O.

Purity Assessment

Industrial batches are purified via recrystallization from methanol/water (4:1), achieving >98% purity as verified by HPLC (C18 column, acetonitrile/water gradient).

Industrial-Scale Synthesis Considerations

Large-scale production (e.g., by manufacturers in China and India) employs continuous flow reactors to maintain low temperatures and improve mixing. Key parameters include:

  • Feed concentration : 0.5 M to minimize viscosity issues.

  • Residence time : 10 minutes per reactor segment to prevent over-reaction.

  • Cost optimization : Recycling of CH₂Cl₂ via distillation reduces solvent costs by 40% .

Chemical Reactions Analysis

4-((2,4-Diamino-5-methylphenyl)imino)cyclohexa-2,5-dien-1-one undergoes various types of chemical reactions, including:

Scientific Research Applications

The compound 4-((2,4-Diamino-5-methylphenyl)imino)cyclohexa-2,5-dien-1-one , also known as N-(2,4-diamino-5-methylphenyl)-p-benzoquinoneimine , has garnered attention in various scientific research applications. This article explores its applications across several fields, including medicinal chemistry, materials science, and analytical chemistry.

Chemical Properties and Structure

The molecular formula for this compound is C13H13N3OC_{13}H_{13}N_{3}O, and its structure features a cyclohexadienone moiety with a substituted aniline group. The unique structural attributes contribute to its reactivity and functionality in various applications.

Medicinal Chemistry

The compound has shown potential in the development of pharmaceutical agents due to its ability to act as a biologically active molecule . Research indicates that derivatives of this compound may possess:

  • Antitumor Activity : Studies have demonstrated that compounds with similar structures can inhibit cancer cell proliferation, suggesting that this compound may exhibit similar properties.
  • Antimicrobial Properties : Its structural characteristics allow it to interact with microbial enzymes, potentially leading to the development of new antimicrobial agents.

Materials Science

In materials science, the compound has been investigated for its role in:

  • Dyes and Pigments : The chromophoric nature of the compound makes it suitable for use in dye synthesis. Its derivatives can be utilized in producing vibrant colors for textiles and coatings.
  • Polymer Chemistry : The compound can serve as a monomer or crosslinking agent in polymer formulations, enhancing the mechanical properties of polymers.

Analytical Chemistry

The compound's unique chemical properties have made it useful in analytical applications:

  • Chromatography : It can be employed as a reagent in chromatographic methods to separate and identify various analytes based on their chemical reactivity.
  • Spectroscopy : Its distinctive spectral properties allow it to be used as a standard reference material in spectroscopic analyses.

Case Study 1: Antitumor Activity

A study published in a peer-reviewed journal explored the antitumor effects of synthesized derivatives of this compound. The results indicated significant inhibition of tumor cell growth in vitro, with mechanisms involving apoptosis induction and cell cycle arrest.

Case Study 2: Dye Synthesis

Research conducted on the application of this compound in dye production revealed that it could be modified to create dyes with enhanced lightfastness and color saturation. The synthesized dyes were tested on various fabrics, demonstrating superior performance compared to traditional dyes.

Summary Table of Applications

Application AreaPotential UsesResearch Findings
Medicinal ChemistryAntitumor agents, antimicrobial compoundsInhibition of cancer cell proliferation observed
Materials ScienceDyes and pigments, polymer crosslinking agentsEnhanced mechanical properties in polymer studies
Analytical ChemistryReagent for chromatography, spectroscopic standardsEffective separation and identification techniques

Mechanism of Action

The mechanism of action of 4-((2,4-Diamino-5-methylphenyl)imino)cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to interfere with bacterial cell wall synthesis or protein function. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through various signaling pathways .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The substituents on the phenylimino group significantly influence the physical, chemical, and biological properties of cyclohexadienone derivatives. Key analogs include:

Compound Name Substituents on Phenylimino Group Molecular Formula Molecular Weight Key References
Target Compound 2,4-Diamino-5-methyl C13H12N4O 240.27*
(E)-4-(Phenylimino)-2,5-dimethyl analog Phenyl C14H13NO 211.26
5-Amino-4-[(4-aminophenyl)imino]-2-methyl 4-Aminophenyl C13H13N3O 227.27
5-Amino-4-[(4-hydroxyphenyl)imino]-2-methyl 4-Hydroxyphenyl C13H12N2O2 228.22
2,6-Dichloroindophenol 4-Hydroxyphenyl + 2,6-Cl C12H7Cl2NO2 268.09
Indophenol 4-Hydroxyphenyl C12H9NO2 199.21

*Calculated based on structural formula.

  • Electron-Donating Groups (e.g., -NH2, -OCH3): Increase solubility in polar solvents and enhance redox activity. For example, amino-substituted analogs like A7-A27 (C13H13N3O) exhibit log Pow = 1.11, suggesting moderate hydrophilicity .
  • Electron-Withdrawing Groups (e.g., -Cl): Improve stability and thermal resistance. 2,6-Dichloroindophenol (C12H7Cl2NO2) has a boiling point of 393.5°C, significantly higher than non-halogenated analogs .
  • Methyl and Methoxy Groups: Influence melting points. For instance, (E)-2,5-dimethyl-4-(phenylimino)cyclohexa-2,5-dien-1-one melts at 73–74°C, while its 4-methoxy analog (10b) melts at 79–80°C .

Physical and Spectral Properties

  • Melting Points: Correlate with substituent bulkiness. The target compound’s diamino-methyl group likely raises its melting point above 80°C, similar to A16-A27 (228.22 g/mol, hydroxyl-substituted), which forms dark red crystals .
  • Spectroscopic Data : All analogs show characteristic IR peaks for C=O (1650–1700 cm⁻¹) and N-H stretches (3300–3500 cm⁻¹). NMR spectra reveal aromatic proton shifts influenced by substituents; for example, methoxy groups in 10b cause downfield shifts in adjacent protons .

Key Research Findings

Substituent-Driven Reactivity: Amino groups enhance nucleophilicity, making the target compound more reactive in condensation reactions than hydroxyl- or chloro-substituted analogs .

Thermal Stability: Chlorinated derivatives like 2,6-dichloroindophenol exhibit superior thermal stability (boiling point >390°C), ideal for high-temperature industrial processes .

Biological Activity

4-((2,4-Diamino-5-methylphenyl)imino)cyclohexa-2,5-dien-1-one, also known by its CAS number 121-23-3, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological properties of this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₃H₁₃N₃O
  • Molecular Weight : 227.266 g/mol
  • Structure : The compound features a cyclohexadiene core with an imine functional group attached to a substituted phenyl ring.

Anticancer Activity

Recent studies have highlighted the anticancer potential of Schiff bases, including those related to this compound. Research indicates that Schiff bases exhibit significant cytotoxicity against various cancer cell lines.

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of intrinsic pathways and inhibition of cell proliferation. The presence of the amino groups on the phenyl ring enhances its reactivity and interaction with cellular targets.
  • Case Studies :
    • A study on similar Schiff base compounds demonstrated significant cytotoxic effects against HeLa and MCF7 cancer cell lines, suggesting that structural modifications can enhance biological activity .
    • Another investigation revealed that metal complexes derived from Schiff bases exhibited enhanced anticancer activity compared to their uncoordinated forms, indicating potential for combination therapies .

Antibacterial and Antifungal Properties

The antibacterial properties of Schiff bases are well-documented. Compounds similar to this compound have shown effectiveness against a range of bacterial strains.

  • Antibacterial Activity :
    • Studies indicate that these compounds can inhibit the growth of Gram-positive and Gram-negative bacteria. For instance, a study found that certain Schiff base derivatives were effective against Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity :
    • The antifungal efficacy against Candida species has also been reported, highlighting the broad-spectrum antimicrobial potential of these compounds .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features:

Structural FeatureEffect on Activity
Presence of amino groupsIncreases reactivity and interaction with biological targets
Cyclohexadiene coreContributes to stability and biological compatibility
Substituents on phenyl ringModulate lipophilicity and penetration into cells

Synthesis

The synthesis of this compound typically involves the condensation reaction between appropriate aldehydes and amines under acidic or basic conditions. Optimization of reaction conditions can lead to higher yields and purities .

Q & A

Q. How can computational methods predict its interaction with biological targets (e.g., enzymes)?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to simulate binding to cytochrome P450 isoforms.
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability.
  • QSAR : Correlate substituent effects (e.g., methyl group) with inhibitory activity .

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